molecular formula C16H24N2O3 B268600 N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea

Cat. No. B268600
M. Wt: 292.37 g/mol
InChI Key: WXHAMFUQCWAXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea, also known as CEU, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various applications in the field of biochemistry and physiology, and has been found to have unique properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea involves its ability to selectively block ion channels. Specifically, N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea has been found to block the activity of the TRPC5 ion channel, which is involved in various physiological processes, including the regulation of blood pressure and the function of the nervous system.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea has been found to have various biochemical and physiological effects. One of the primary effects of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea is its ability to selectively block ion channels, which can have a wide range of effects on cellular function. Additionally, N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea has been found to have potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea is its selective blocking of ion channels, which makes it a valuable tool for studying their function. Additionally, N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea has been found to have potential therapeutic applications, which makes it a promising compound for future research. However, N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are many potential future directions for research involving N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea. Some areas of research that could be explored include the development of new therapeutic applications for N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea, the study of its mechanisms of action, and the identification of new ion channels that N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea may selectively block. Additionally, further research could be conducted to investigate the potential toxicity of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea and its effects on cellular function. Overall, N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea is a promising compound that has the potential to be a valuable tool for scientific research in a wide range of fields.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea involves the reaction of cyclohexyl isocyanate with 3-(2-methoxyethoxy)aniline in the presence of a catalyst. This reaction results in the formation of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea, which can be purified and used for further research.

Scientific Research Applications

N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea has been found to have various applications in scientific research. One of the primary uses of N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea is as a tool for studying ion channels. Ion channels are proteins that are responsible for the flow of ions across cell membranes, and are involved in a wide range of physiological processes. N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea has been found to selectively block certain types of ion channels, making it a valuable tool for studying their function.

properties

Product Name

N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(2-methoxyethoxy)phenyl]urea

InChI

InChI=1S/C16H24N2O3/c1-20-10-11-21-15-9-5-8-14(12-15)18-16(19)17-13-6-3-2-4-7-13/h5,8-9,12-13H,2-4,6-7,10-11H2,1H3,(H2,17,18,19)

InChI Key

WXHAMFUQCWAXHT-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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